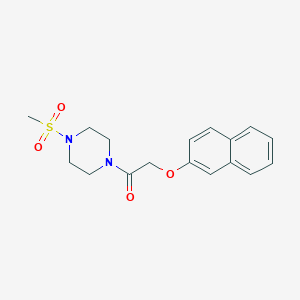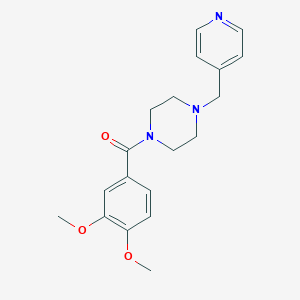
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as DPPE, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DPPE has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity. This compound is thought to enhance the activity of the GABAergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant effects. This compound has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high degree of purity, making it a reliable tool for scientific research. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its pharmacological effects.
However, there are also some limitations to using this compound in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has not yet been extensively studied in human subjects, making it difficult to extrapolate its effects to humans.
Orientations Futures
There are several potential future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also explore the potential of this compound for the treatment of other neurological disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant effects in animal models, making it a potential treatment for epilepsy. Additionally, this compound has been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.
Propriétés
Formule moléculaire |
C19H24N2O4S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H24N2O4S/c1-24-18-10-6-7-16(19(18)25-2)15-20-11-13-21(14-12-20)26(22,23)17-8-4-3-5-9-17/h3-10H,11-15H2,1-2H3 |
Clé InChI |
QOFPXYXEGUWZOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)


![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
